molecular formula C10H13NO5 B15056695 Isobutyl 2-(2,5-dioxopyrrolidin-1-YL)-2-oxoacetate CAS No. 1374651-46-3

Isobutyl 2-(2,5-dioxopyrrolidin-1-YL)-2-oxoacetate

Cat. No.: B15056695
CAS No.: 1374651-46-3
M. Wt: 227.21 g/mol
InChI Key: LSFOPTHMGPUVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidinone ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate typically involves the reaction of isobutyl acetoacetate with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate involves its ability to form stable covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the ester and pyrrolidinone functionalities, which can undergo nucleophilic attack by amino or hydroxyl groups. This property makes it useful in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate is unique due to its specific ester and pyrrolidinone structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and stable conjugates .

Properties

CAS No.

1374651-46-3

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

2-methylpropyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate

InChI

InChI=1S/C10H13NO5/c1-6(2)5-16-10(15)9(14)11-7(12)3-4-8(11)13/h6H,3-5H2,1-2H3

InChI Key

LSFOPTHMGPUVOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(=O)N1C(=O)CCC1=O

Origin of Product

United States

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